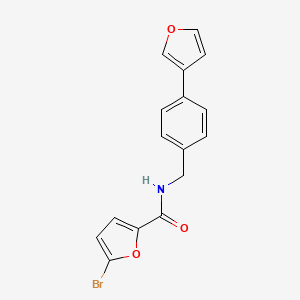

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXNTVZEHKCCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide typically involves the following steps:

Formation of Benzyl Derivative: The benzyl group containing a furan ring can be synthesized through a Suzuki-Miyaura cross-coupling reaction.

Amidation: The final step involves the coupling of the brominated furan derivative with the benzyl derivative through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cross-coupling reactions, as well as automated systems for the amidation step to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.

Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted furan derivatives.

Oxidation: Formation of furanones.

Reduction: Formation of dihydrofurans.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate amines or carboxylic acids under specific conditions. For instance, a common method includes using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create the desired furan-carboxamide structure . The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide against drug-resistant bacterial strains. In vitro tests demonstrated significant activity against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known to cause severe infections . The compound's mechanism appears to involve interaction with bacterial enzymes, disrupting their function.

Antiviral Potential

The furan scaffold in this compound has been explored for antiviral applications, particularly against influenza viruses. Research indicates that derivatives of furan-carboxamides exhibit micromolar potency against H5N1, suggesting potential for further development as antiviral agents . The structural modifications of the furan derivatives enhance their bioactivity and selectivity.

Anti-inflammatory Effects

In addition to antibacterial and antiviral properties, preliminary studies suggest that 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Applications in Drug Development

Given its promising biological activities, 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is being investigated as a lead compound for drug development. Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic therapies. Furthermore, its antiviral properties open avenues for developing treatments against viral infections, especially in light of emerging viral threats .

Material Science Applications

The unique chemical structure of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide also lends itself to applications in materials science. Its potential as a building block in organic electronics and photonic devices is being explored due to the electronic properties imparted by the furan moiety. This could lead to advancements in the development of novel materials with specific optical or electronic characteristics.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The furan rings and the bromine atom can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran

Uniqueness

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to the presence of two furan rings, which can enhance its biological activity and provide a distinct mechanism of action compared to other similar compounds.

Biological Activity

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

The synthesis of this compound typically involves the reaction of furan derivatives with brominated benzyl amines. The general synthetic pathway includes:

- Formation of the Carboxamide : The furan-2-carboxylic acid is activated and reacted with 4-bromoaniline under basic conditions to yield the carboxamide derivative.

- Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic aromatic substitution.

The overall yield for this synthesis can vary, with reported efficiencies ranging from 70% to 94% depending on the reaction conditions and purity of reagents used .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide against various Gram-positive and Gram-negative bacteria. Notably:

- Minimum Inhibitory Concentration (MIC) values against Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus were found to be significantly lower than those of conventional antibiotics, indicating potent activity against drug-resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 8 |

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 32 |

The mechanism behind the antibacterial activity involves:

- Inhibition of Cell Wall Synthesis : The compound likely disrupts the peptidoglycan layer formation in bacterial cell walls.

- Enzyme Inhibition : It may act as a competitive inhibitor for essential bacterial enzymes, thus hindering metabolic pathways critical for bacterial survival .

Antifungal and Antiviral Properties

Emerging research has also indicated that derivatives of this compound exhibit antifungal activity against strains such as Candida albicans and potential antiviral effects against influenza viruses. The structure–activity relationship (SAR) studies suggest that modifications in the furan ring enhance these properties .

Case Studies

- Antibacterial Efficacy Study : A study compared the efficacy of various furan derivatives, including 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide, against multi-drug resistant strains. Results showed that the compound exhibited superior activity compared to standard antibiotics like meropenem .

- Antiviral Screening : Another study assessed the antiviral potential against H5N1 influenza virus, revealing that modifications in the furan moiety significantly improved antiviral activity, with EC50 values indicating effective inhibition at low concentrations .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a brominated furan carboxylic acid derivative with a substituted benzylamine. A two-step approach is common:

Bromination: Introduce the bromo group to furan-2-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .

Amide Formation: React 5-bromofuran-2-carboxylic acid with 4-(furan-3-yl)benzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .

Validation: Confirm intermediates via H NMR and LC-MS. Final product purity (>95%) can be achieved via recrystallization (ethanol/water) or silica gel chromatography .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Use a combination of:

- Spectroscopy: H/C NMR to verify furan and benzyl group connectivity. Key signals: furan protons (δ 6.2–7.5 ppm), benzyl CH (δ 4.5–4.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H] expected m/z ~388.1) .

- HPLC: Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

Single-crystal X-ray diffraction provides:

- Bond Angles/Lengths: Critical for confirming the spatial arrangement of bromo and furan groups, which influence reactivity. For example, furan rings often exhibit planarity deviations (~5–10°) in halogenated analogs .

- Intermolecular Interactions: Hydrogen bonding between the amide carbonyl and adjacent aromatic systems can stabilize the crystal lattice, as seen in structurally related brominated benzofurans .

Note: Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) to obtain diffraction-quality crystals .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Substituent Variation: Replace the bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF) to assess electronic effects on bioactivity .

- Pharmacophore Modeling: Use software like Schrödinger’s Maestro to map interactions between the furan carbonyl and target proteins (e.g., kinase binding pockets) .

- Biological Assays: Compare IC values in enzyme inhibition studies (e.g., kinase panels) to correlate substituent effects with potency .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

- Dose-Response Curves: Perform triplicate assays across a wide concentration range (nM–μM) to identify outliers .

- Solubility Adjustments: Use co-solvents (e.g., DMSO/PEG 400) to mitigate aggregation artifacts, which often skew activity measurements .

- Control Experiments: Include structurally similar analogs (e.g., non-brominated furan carboxamides) to isolate the bromo group’s contribution .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high recovery (>80%) .

- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for lab-scale purification .

- HPLC Prep: Semi-preparative C18 column (ACN/water + 0.1% TFA) for >99% purity in milligram quantities .

Advanced: How can computational modeling predict solubility and bioavailability?

Methodological Answer:

- LogP Calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~3.2), indicating moderate membrane permeability .

- Solubility Prediction: Tools like SwissADME can flag poor aqueous solubility (<50 μM), guiding formulation strategies (e.g., nanoemulsions) .

- MD Simulations: Analyze hydrogen bonding with water molecules to optimize prodrug derivatives for enhanced bioavailability .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig coupling steps, which may improve amidation efficiency .

- Temperature Control: Maintain <60°C during bromination to avoid side reactions (e.g., furan ring opening) .

- Workflow Automation: Implement flow chemistry for continuous amide coupling, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.